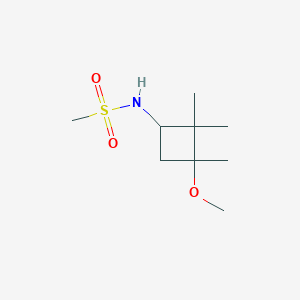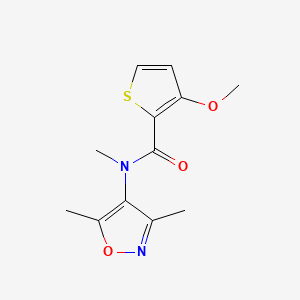
2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide, also known as CX614, is a compound that has garnered significant attention in the field of neuroscience due to its potential as a cognitive enhancer. CX614 belongs to the family of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain.
作用機序
2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide modulates the activity of AMPA receptors in the brain. AMPA receptors are responsible for mediating fast excitatory neurotransmission in the central nervous system. By enhancing the activity of these receptors, 2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide can increase the strength of synaptic connections between neurons, leading to improved cognitive function.
Biochemical and Physiological Effects:
In addition to its cognitive enhancing effects, 2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide has been shown to have several other biochemical and physiological effects. 2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide has been shown to increase the release of several neurotransmitters, including glutamate, dopamine, and acetylcholine. Additionally, 2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide has been shown to increase the expression of several neurotrophic factors, which are proteins that promote the growth and survival of neurons.
実験室実験の利点と制限
One of the main advantages of 2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide is its ability to enhance synaptic plasticity, which makes it a useful tool for studying the mechanisms underlying learning and memory. Additionally, 2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide has been shown to be relatively safe and well-tolerated in animal models. However, there are several limitations to using 2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide in lab experiments. For example, 2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide has a relatively short half-life, which can make it difficult to administer in vivo. Additionally, 2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide can have off-target effects on other neurotransmitter systems, which can complicate data interpretation.
将来の方向性
There are several future directions for research on 2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide. One area of interest is the development of more potent and selective ampakines that can modulate AMPA receptors with greater specificity. Additionally, there is a need for more studies on the long-term effects of 2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide on cognitive function and neuronal health. Finally, there is a need for more studies on the potential therapeutic applications of 2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide in the treatment of neurological disorders.
合成法
The synthesis of 2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide involves a multistep process that begins with the reaction of 2-methylpyridine-3-carboxylic acid with thionyl chloride to produce the corresponding acid chloride. This intermediate is then reacted with cyclohexene in the presence of triethylamine to produce the cyclohexenyl derivative. Finally, the desired product, 2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide, is obtained by reacting the cyclohexenyl derivative with N-(tert-butoxycarbonyl)glycine in the presence of diisopropylethylamine.
科学的研究の応用
2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide has been extensively studied in the field of neuroscience due to its potential as a cognitive enhancer. Several studies have demonstrated that 2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide can improve learning and memory in animal models. Additionally, 2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide has been shown to enhance synaptic plasticity, which is the ability of neurons to adapt and change in response to stimuli. This suggests that 2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide may be useful in the treatment of several neurological disorders, including Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
2-(cyclohexen-1-yl)-N-(2-methylpyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-11-13(8-5-9-15-11)16-14(17)10-12-6-3-2-4-7-12/h5-6,8-9H,2-4,7,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKYZDQKWWKWHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=O)CC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-cyano-2-fluorophenyl)methyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7585845.png)
![3-(1,3-thiazol-4-yl)-N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]propanamide](/img/structure/B7585846.png)





![5-fluoro-N,2-dimethyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B7585893.png)


![5-cyclopropyl-N-[1-(3-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7585910.png)


